4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is a chemical compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Chemical Reactions Analysis
4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . The ethenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways .
Comparison with Similar Compounds
4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzonitrile: Lacks the ethenesulfonyl group, resulting in different reactivity and applications.
4-(Ethenesulfonyl)benzonitrile:
2-(Trifluoromethyl)benzonitrile: The position of the trifluoromethyl group affects the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in the combination of the ethenesulfonyl and trifluoromethyl groups, which impart distinct chemical properties and broaden its range of applications .
Properties
IUPAC Name |
4-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUDCTVMIJTTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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